molecular formula C6H11N3O3 B12649698 Ethyl 3-((aminocarbonyl)hydrazono)propionate CAS No. 54977-77-4

Ethyl 3-((aminocarbonyl)hydrazono)propionate

Cat. No.: B12649698
CAS No.: 54977-77-4
M. Wt: 173.17 g/mol
InChI Key: FJDSLLZMUFNXHB-XBXARRHUSA-N
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Description

Ethyl 3-((aminocarbonyl)hydrazono)propionate is a hydrazone derivative characterized by a propionate ester backbone and an aminocarbonylhydrazone functional group. This compound serves as a versatile intermediate in heterocyclic synthesis, particularly in the preparation of pyridazinones, thiadiazoles, and cinnolines . Its structure combines reactivity from both the ester and hydrazone moieties, enabling participation in condensation and cyclization reactions.

Properties

CAS No.

54977-77-4

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

ethyl (3E)-3-(carbamoylhydrazinylidene)propanoate

InChI

InChI=1S/C6H11N3O3/c1-2-12-5(10)3-4-8-9-6(7)11/h4H,2-3H2,1H3,(H3,7,9,11)/b8-4+

InChI Key

FJDSLLZMUFNXHB-XBXARRHUSA-N

Isomeric SMILES

CCOC(=O)C/C=N/NC(=O)N

Canonical SMILES

CCOC(=O)CC=NNC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-((aminocarbonyl)hydrazono)propionate can be synthesized through a series of chemical reactions involving the condensation of ethyl propionate with hydrazine derivatives. The typical synthetic route involves the reaction of ethyl propionate with hydrazine hydrate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((aminocarbonyl)hydrazono)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Scientific Research Applications

Ethyl 3-((aminocarbonyl)hydrazono)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-((aminocarbonyl)hydrazono)propionate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The hydrazono group is particularly important in its binding affinity to target proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences among related compounds:

Compound Name Substituents/Functional Groups Key Features Reference ID
Ethyl 3-((aminocarbonyl)hydrazono)propionate Ethyl ester, aminocarbonylhydrazone Core structure for heterocyclic synthesis
(2E)-2-[(Aminocarbonyl)hydrazono]propanoic acid Propanoic acid, aminocarbonylhydrazone Acidic variant; potential for salt formation or coordination chemistry
Ethyl (Z)-3-oxo-2-(tetrahydrofuran-2-yl)hydrazonopropanoate Tetrahydrofuran-substituted hydrazone, ketone group Enhanced steric hindrance; potential for chiral applications
3-(4-Chlorophenyl)-3-oxo-2-(methoxycarbonylphenylhydrazono)propionitrile Aryl, nitrile, ketone groups Electron-withdrawing groups (Cl, CN) enhance electrophilicity
3-[(4-p-Tolyl-thiazol-2-ylcarbamimidoyl)hydrazono]-butyric acid ethyl ester Thiazole ring, carbamimidoyl group Heterocyclic integration; likely bioactive properties

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN in ) increase electrophilicity, favoring nucleophilic attack.
  • Steric Effects : Bulky substituents (e.g., tetrahydrofuran in ) reduce reaction rates in sterically demanding pathways.
  • Bioactivity : Thiazole- or thiadiazole-containing derivatives () are often explored for antimicrobial or anticancer activity.

Physical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends Reference ID
This compound Not reported ~184.2 (estimated) Likely polar aprotic solvents
(2E)-2-[(Aminocarbonyl)hydrazono]propanoic acid Not reported 147.1 Water, alcohols
Compound 11a () 214–216 415.44 DMSO, DMF
3-(4-Chlorophenyl)-...propionitrile (18) 175 342 Ethanol, chloroform

Key Observations :

  • Higher molecular weight compounds (e.g., 415.44 g/mol in ) exhibit elevated melting points due to increased van der Waals forces.
  • Nitrile- or aryl-substituted derivatives () show moderate solubility in ethanol, aligning with their moderate polarity.

Efficiency Comparison :

  • Microwave methods reduce reaction time but may lower yields (e.g., 40% in vs. 65% in ).
  • Multi-component approaches enable complexity but require precise stoichiometric control.

Spectroscopic Characterization

  • IR Spectroscopy :
    • NH stretches: 3200–3400 cm⁻¹ (broad) in hydrazone derivatives .
    • C=O (ester): 1700–1750 cm⁻¹; C≡N: ~2200 cm⁻¹ in nitrile-containing analogs .
  • Mass Spectrometry :
    • Molecular ion peaks (e.g., m/z 342 for compound 18 , m/z 415 for 11a ).
  • NMR :
    • Aromatic protons: δ 6.8–8.2 ppm; ester methyl groups: δ 1.2–1.4 ppm (triplet) .

Biological Activity

Ethyl 3-((aminocarbonyl)hydrazono)propionate, also known by its CAS number 54977-77-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₁N₃O₃
  • Molecular Weight : 173.17 g/mol
  • Structure : The compound features an ethyl ester group attached to a hydrazone moiety, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In a study conducted on human cancer cell lines, the compound showed promising results in inhibiting cell proliferation. The IC₅₀ values were reported to be around 30 µM for breast cancer cells and 25 µM for colon cancer cells. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic processes. For instance, it demonstrated inhibitory activity against carbonic anhydrase with an IC₅₀ value of approximately 15 µM. This inhibition may contribute to its therapeutic effects in conditions such as glaucoma and obesity.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the efficacy of this compound in treating urinary tract infections caused by multidrug-resistant bacteria. Patients receiving the compound showed a significant reduction in bacterial load after one week of treatment compared to the control group.
  • Case Study on Cancer Treatment :
    • A preclinical study involving xenograft models of breast cancer demonstrated that administration of this compound resulted in a 70% reduction in tumor volume after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues.

Research Findings Summary Table

Biological ActivityAssay TypeResultReference
AntimicrobialMIC Assay50-100 µg/mL
AnticancerCell ProliferationIC₅₀ = 30 µM (breast cancer)
Enzyme InhibitionEnzyme AssayIC₅₀ = 15 µM (carbonic anhydrase)

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